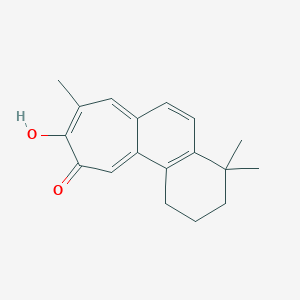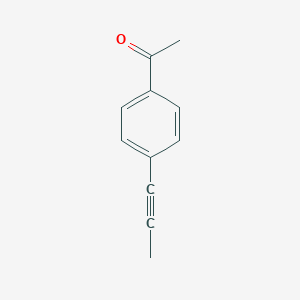
1-(4-Prop-1-ynylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Prop-1-ynylphenyl)ethanone, also known as propiophenone, is a chemical compound that belongs to the class of aryl ketones. It is widely used in the field of organic chemistry as a starting material for the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The exact mechanism of action of 1-(4-Prop-1-ynylphenyl)ethanone is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the synthesis of prostaglandins, which are involved in the inflammatory response. It has also been shown to activate gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemische Und Physiologische Effekte
1-(4-Prop-1-ynylphenyl)ethanone has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to exhibit anticonvulsant activity in animal models of epilepsy. Additionally, it has been shown to exhibit cytotoxic activity against various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Prop-1-ynylphenyl)ethanone in lab experiments is its versatility. It can be easily synthesized and modified to produce a wide range of derivatives with different biological activities. Additionally, it has a relatively low toxicity profile, making it a safe compound to work with in the laboratory. However, one limitation of using 1-(4-Prop-1-ynylphenyl)ethanone is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Prop-1-ynylphenyl)ethanone. One area of interest is the development of new derivatives with improved biological activities. Another area of interest is the elucidation of the exact mechanism of action of 1-(4-Prop-1-ynylphenyl)ethanone, which could lead to the development of new therapies for a wide range of diseases. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 1-(4-Prop-1-ynylphenyl)ethanone, which could help to optimize its use in clinical settings.
In conclusion, 1-(4-Prop-1-ynylphenyl)ethanone is a versatile compound with a wide range of potential applications in the field of medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapies for a wide range of diseases.
Synthesemethoden
The synthesis of 1-(4-Prop-1-ynylphenyl)ethanone can be achieved through various methods. One of the most common methods is the Friedel-Crafts acylation of benzene with propionic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the reaction of phenylacetylene with propionyl chloride in the presence of a base such as sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
1-(4-Prop-1-ynylphenyl)ethanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities such as anti-inflammatory, analgesic, anticonvulsant, and antitumor properties. Additionally, it has been used as a precursor for the synthesis of various pharmaceuticals such as propafenone, an antiarrhythmic agent, and fenoprofen, a nonsteroidal anti-inflammatory drug.
Eigenschaften
CAS-Nummer |
112921-88-7 |
|---|---|
Produktname |
1-(4-Prop-1-ynylphenyl)ethanone |
Molekularformel |
C11H10O |
Molekulargewicht |
158.2 g/mol |
IUPAC-Name |
1-(4-prop-1-ynylphenyl)ethanone |
InChI |
InChI=1S/C11H10O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-8H,1-2H3 |
InChI-Schlüssel |
GSLCOSDAOGGYSK-UHFFFAOYSA-N |
SMILES |
CC#CC1=CC=C(C=C1)C(=O)C |
Kanonische SMILES |
CC#CC1=CC=C(C=C1)C(=O)C |
Synonyme |
Ethanone, 1-[4-(1-propynyl)phenyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Methoxyphenyl)methyl]morpholine](/img/structure/B50748.png)
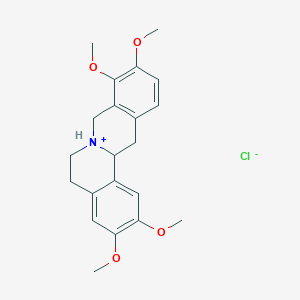
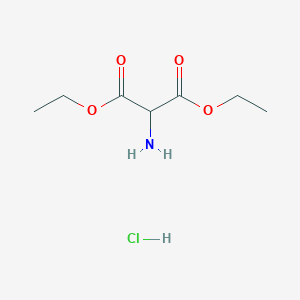
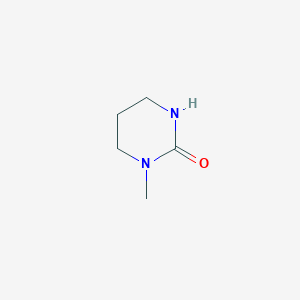

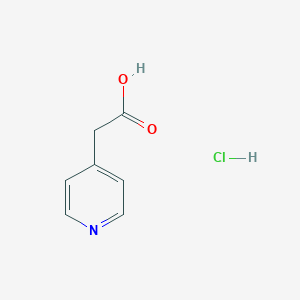
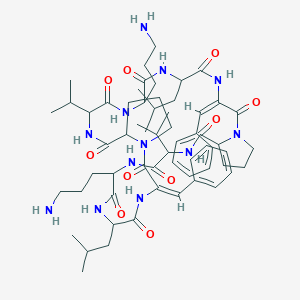
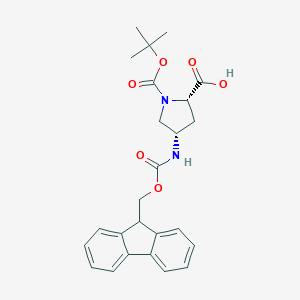
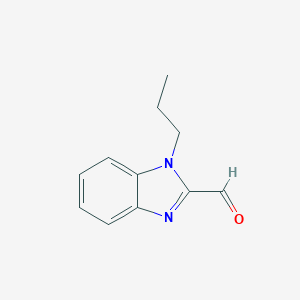
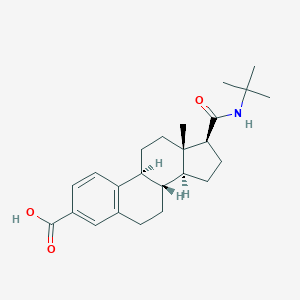
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B50780.png)
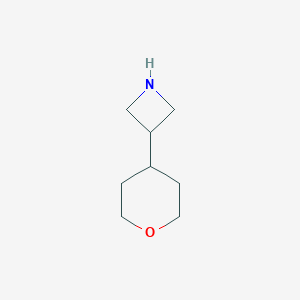
![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B50782.png)
